(3-Nitrophenyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-nitrophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUYJYRQKYGNQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90995532 | |
| Record name | 1-(3-Nitrophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90995532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7409-18-9, 26177-43-5 | |
| Record name | 3-Nitrobenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitrobenzylammonium hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026177435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Nitrophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90995532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 Nitrophenyl Methanamine and Its Analogs
Conventional Synthetic Routes
Conventional methods for the synthesis of (3-Nitrophenyl)methanamine primarily rely on the transformation of readily available nitroaromatic compounds. These routes include the reduction of nitro aromatic precursors and the amination of benzyl (B1604629) derivatives.
Reduction of Nitro Aromatic Precursors
The reduction of a nitro group on an aromatic ring is a fundamental and widely used transformation. For the synthesis of this compound, precursors such as 3-nitrobenzaldehyde (B41214) or 3-nitrobenzonitrile (B78329) are commonly employed.
Catalytic hydrogenation is a powerful and clean method for the reduction of nitro groups. aakash.ac.in This technique typically involves the use of a metal catalyst, such as platinum, palladium, or nickel, under a hydrogen atmosphere. masterorganicchemistry.com The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the reduction. future4200.com For instance, the reduction of a nitro group is often favored over other reducible functional groups, although this is not always the case. future4200.com
The catalytic hydrogenation of 3-nitrobenzonitrile can yield this compound through the reduction of both the nitrile and the nitro group. However, selective reduction can be challenging. In some cases, the reaction can lead to the formation of 3-aminobenzamide (B1265367) if the nitrile group is hydrolyzed. future4200.com The use of specific catalytic systems, such as nickel-based homogeneous catalysts, has been explored for the general synthesis of primary amines from nitroarenes and carbonyl compounds. rsc.org These catalysts can effectively facilitate the hydrogenation of nitroarenes to the corresponding anilines. rsc.org
Table 1: Examples of Catalytic Hydrogenation for Nitro Group Reduction
| Precursor | Catalyst | Solvent | Product | Notes |
| Aromatic Nitro Compounds | Pd/C, Pt/C, or Ni | Various | Aromatic Primary Amines | A general method for preparing aromatic primary amines. aakash.ac.inmasterorganicchemistry.com |
| 3-Nitrophenylacetylene | Cobalt Polysulfide or Ruthenium Sulfide | - | (3-Aminophenyl)acetylene | Demonstrates selective nitro group reduction in the presence of an acetylene (B1199291) group. mdma.ch |
| Nitrobenzene (B124822) | Au36(SR)24 clusters | Water (with CTAB) | p-Aminophenol | Illustrates high selectivity towards a specific product under tailored conditions. |
This table provides illustrative examples of catalytic hydrogenation for reducing nitro groups in various aromatic compounds, which is a key step in synthesizing derivatives of this compound.
Chemoselectivity is crucial when the precursor molecule contains other reducible functional groups besides the nitro group. For example, in the synthesis of this compound from 3-nitrobenzaldehyde, the aldehyde group must be selectively reduced to a methylamine (B109427) without affecting the nitro group, or the nitro group must be reduced without affecting the aldehyde.
One common approach is the use of sodium borohydride (B1222165) (NaBH4) for the reduction of aldehydes and ketones. The reduction of 3-nitrobenzaldehyde with sodium borohydride can yield 3-nitrobenzyl alcohol, where the nitro group remains intact. oxinst.comacs.org This intermediate can then be further converted to the desired amine.
Alternatively, methods have been developed for the selective reduction of the nitro group in the presence of a carbonyl group. For instance, using an iron(salen) complex as a catalyst with phenylsilane (B129415) (H3SiPh) as the reducing agent allows for the chemoselective reduction of the nitro group in 4-nitrobenzaldehyde, leaving the aldehyde group untouched. acs.orgnih.gov Similarly, metal-free reduction of nitro compounds using trichlorosilane (B8805176) has been shown to be effective and tolerates various functional groups, including ketones and esters. beilstein-journals.org
Table 2: Chemoselective Reduction Methods
| Precursor | Reagent/Catalyst | Product | Key Feature |
| 3-Nitrobenzaldehyde | Sodium Borohydride | 3-Nitrobenzyl alcohol | Selective reduction of the aldehyde group. oxinst.comacs.org |
| 4-Nitrobenzaldehyde | Iron(salen) complex / Phenylsilane | 4-Nitrobenzaldehyde (amine product) | Chemoselective reduction of the nitro group. acs.orgnih.gov |
| Aromatic Nitro Compounds | Trichlorosilane / Hünig's base | Primary Amines | Metal-free reduction with good functional group tolerance. beilstein-journals.org |
| Aromatic Nitro Compounds | Zinc / Hydrazinium Monoformate | Primary Amines | Effective reduction tolerating various functional groups. mdma.ch |
This table summarizes various chemoselective reduction techniques that can be applied to synthesize this compound and its analogs by selectively targeting specific functional groups.
Catalytic Hydrogenation Approaches
Amination Reactions of Benzyl Derivatives
Another conventional route to this compound involves the amination of a 3-nitrobenzyl derivative, typically a 3-nitrobenzyl halide. This approach introduces the amine functionality directly onto the benzylic carbon. Direct amination of compounds like 4-methyl-3-nitrobenzyl chloride with ammonia (B1221849) can form the corresponding methanamine derivative. This strategy can be applied to the synthesis of this compound starting from 3-nitrobenzyl chloride.
Reductive amination of aldehydes is another powerful method. For example, the reductive amination of 3-nitrobenzaldehyde with an amine source can produce N-substituted (3-nitrophenyl)methanamines. rsc.org
Multistep Synthetic Pathways
The synthesis of this compound and its analogs can also be achieved through multistep reaction sequences. These pathways often involve the strategic introduction and modification of functional groups on the aromatic ring. A typical sequence might start with the nitration of a suitable toluene (B28343) derivative, followed by functionalization of the methyl group and subsequent reduction or amination steps. google.com
Advanced Synthetic Approaches and Innovations
Recent advancements in synthetic chemistry have led to more sophisticated and efficient methods for the synthesis of primary amines, including those with sensitive functional groups like the nitro group. These innovations often focus on the development of novel catalysts and reaction conditions that offer higher selectivity, milder reaction conditions, and broader substrate scope.
The use of well-defined nickel-based homogeneous catalysts for the reductive amination of carbonyl compounds with ammonia and molecular hydrogen represents a significant advancement. rsc.org These catalysts show broad applicability for the synthesis of benzylic, heterocyclic, and aliphatic primary amines. rsc.org
Iron-catalyzed nitrene transfer reactions are another area of innovation for C-H bond amination, providing a direct way to form C-N bonds. google.com While often applied to the synthesis of secondary amines, the underlying principles could be adapted for primary amine synthesis.
Continuous-flow methodologies are also gaining traction for the synthesis of primary amines from nitro compounds. beilstein-journals.org Metal-free reduction of aromatic and aliphatic nitro derivatives using trichlorosilane in a continuous-flow setup allows for rapid and efficient synthesis with high yields and purities, often eliminating the need for extensive purification. beilstein-journals.org
Transition Metal-Free Catalysis in Amine Synthesis
Recent advancements in organic synthesis have emphasized the development of transition metal-free catalytic systems to promote greener and more sustainable chemical processes. In the context of amine synthesis, these methods offer an alternative to traditional metal-catalyzed reactions, which can be toxic and expensive.
One notable transition metal-free approach involves the reaction of aromatic nitroso compounds with methylboronic acid, promoted by triethylphosphite. acs.org This method allows for the selective synthesis of mono-N-methyl aromatic amines without the issue of overmethylation. acs.org The reaction proceeds under environmentally benign conditions, avoiding the need for strong bases or external reductants. acs.org For instance, the synthesis of various N-methylaniline derivatives has been achieved with good yields using this protocol. acs.org
Another innovative metal-free method is the electrochemical oxidative cleavage of the C–N bond in amines. nih.gov This technique utilizes water as the oxygen source and does not require metal catalysts or external oxidants to convert amines into aldehydes and ketones. nih.gov This approach has demonstrated good adaptability for primary, secondary, and tertiary amines. nih.gov
The development of these transition metal-free methods is significant for the synthesis of compounds like this compound, offering pathways that are of interest to the pharmaceutical and chemical industries due to their milder conditions and reduced environmental impact. acs.org
Tandem Reaction Systems Involving this compound Derivatives
Tandem reactions, or cascade reactions, are highly efficient processes in which multiple bond-forming events occur in a single pot without the need to isolate intermediates. This approach simplifies synthetic procedures, reduces waste, and can lead to the rapid construction of complex molecules from simple starting materials.
Derivatives of this compound are valuable precursors in various tandem reactions for the synthesis of heterocyclic compounds. For example, a metal-free tandem cross-dehydrogenative-coupling/elimination reaction has been developed for the synthesis of chalcone (B49325) derivatives. rsc.org In this process, N-methyl-1-(3-nitrophenyl)methanamine can be reacted with propiophenone (B1677668) to produce (E)-2-methyl-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one. rsc.org
Another significant application is in the Povarov reaction, a [4+2] cycloaddition for the synthesis of tetrahydroquinolines. The reaction of imines derived from 3-nitroaniline (B104315) and aromatic aldehydes with acyclic enamides has been shown to be completely regioselective and exo-selective, yielding 5-nitro substituted tetrahydroquinolines. researchgate.net This level of control is a notable achievement in the synthesis of this important heterocyclic scaffold. researchgate.net
Furthermore, tandem reactions involving the reduction of bis(2-nitrophenyl)amine (B107571) derivatives, which can be synthesized from precursors related to this compound, lead to the formation of phenazine (B1670421) systems. acs.org These reactions proceed through a reduction step followed by a tandem-like oxidation. acs.org
The use of this compound derivatives in tandem reactions highlights their versatility as building blocks for the efficient synthesis of a variety of complex and valuable molecules.
Biocatalytic and Enzymatic Synthesis Routes
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity and milder reaction conditions. acs.org For the production of chiral amines, which are key intermediates in the pharmaceutical industry, enzymes such as transaminases (TAms) are of particular interest. ucl.ac.uknih.gov
Transaminases catalyze the reversible transfer of an amino group from an amine donor to a ketone or aldehyde, producing a new amine with high enantioselectivity. ucl.ac.uk The synthesis of chiral amines using TAms is considered significantly more sustainable than chemical methods, which often rely on toxic transition metal catalysts and harsh conditions. ucl.ac.uk The application of TAms has been demonstrated in the industrial-scale synthesis of pharmaceutical compounds like sitagliptin. ucl.ac.ukresearchgate.net
The development of novel TAms from metagenomic sources is expanding the biocatalytic toolbox. ucl.ac.uk These new enzymes may exhibit unique properties, such as tolerance to organic solvents like DMSO and the ability to utilize different amine donors, making them excellent candidates for further development and application in pharmaceutical syntheses. ucl.ac.uk
Despite their promise, challenges such as unfavorable reaction equilibria and enzyme stability remain. ucl.ac.uk Strategies to overcome these limitations include the removal of the ketone byproduct or using a large excess of the amine donor. ucl.ac.uk
| Enzyme Type | Reaction Catalyzed | Advantages | Challenges |
| Transaminase (TAm) | Ketone/aldehyde to chiral amine | High enantioselectivity, mild conditions, sustainable | Unfavorable equilibrium, enzyme stability |
Industrial-Scale Synthesis Considerations
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability, efficiency, safety, and cost-effectiveness. Key aspects include the choice of reactor systems and the development of robust purification methodologies.
Continuous Flow Reactor Systems for Production
Continuous flow chemistry has become a preferred method for the production of fine chemicals and active pharmaceutical ingredients (APIs) due to its numerous advantages over traditional batch processing. beilstein-journals.orgnih.gov These benefits include enhanced heat and mass transfer, improved safety, better scalability, and the potential for process automation and integration of multiple reaction steps. beilstein-journals.orgrsc.org
For the synthesis of nitroaromatic compounds, continuous flow systems offer a safer and more efficient alternative to batch methods, especially for potentially hazardous reactions like nitration. nih.gov For instance, a continuous flow platform for the nitration of furfural (B47365) to nitrofurfural using in situ generated acetyl nitrate (B79036) has been developed, highlighting the safety and robustness of this technology. nih.gov A similar approach could be envisioned for the nitration of toluene derivatives, a key step in the synthesis of precursors for this compound.
The selective hydrogenation of nitroarenes to the corresponding amines is another critical step that can be efficiently performed in a continuous flow setup. mdpi.com The use of packed-bed microreactors (μPBRs) with catalysts like Pt/C allows for precise control of reaction conditions, leading to high conversion and selectivity. mdpi.com This technology has been successfully applied to a wide range of nitroarenes with various functional groups. mdpi.com
| Parameter | Batch Processing | Continuous Flow Processing |
| Heat & Mass Transfer | Limited | Excellent |
| Safety | Higher risk for hazardous reactions | Inherently safer |
| Scalability | Difficult | Straightforward (scaling-out) |
| Automation | Complex | Readily integrated |
| Process Control | Less precise | High precision |
Purification Methodologies for Bulk Production
Traditional methods such as recrystallization and column chromatography are effective for achieving high purity. vulcanchem.com Recrystallization from solvents like benzene (B151609) or ethyl acetate (B1210297) can yield a pure product, with thin-layer chromatography (TLC) used to confirm homogeneity. vulcanchem.com For more challenging separations, column chromatography using silica (B1680970) gel is a common choice. rsc.org
In the context of continuous flow synthesis, inline purification techniques are increasingly being integrated to create more efficient and streamlined processes. beilstein-journals.org These methods can include liquid-liquid extraction, crystallization, and the use of scavenger resins or cartridges to remove impurities and unreacted starting materials. beilstein-journals.orgrsc.org For example, a polymer-supported benzylamine (B48309) (PS-BZA) has been used in a flow system to purify amines by trapping the product, which can then be released. rsc.org This approach allows for the recirculation of reagents and can significantly improve process efficiency. beilstein-journals.org
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic methodology for this compound and its analogs depends on a variety of factors, including yield, cost, environmental impact, safety, and scalability. A comparative analysis of the available methods reveals the distinct advantages and disadvantages of each approach.
Traditional multi-step syntheses, while well-established, often suffer from long reaction times, the generation of significant waste (e.g., acid waste from nitration), and limited scalability. Catalytic methods, particularly those utilizing transition metals, can offer higher efficiency and milder conditions but may involve expensive and toxic catalysts that require removal from the final product.
The emergence of transition metal-free catalysis presents a greener alternative, addressing the toxicity and cost issues associated with metal catalysts. acs.org These methods, however, may still be in the early stages of development and may not yet be optimized for large-scale production.
Biocatalytic routes, especially those using enzymes like transaminases, are highly attractive from a sustainability perspective, offering excellent stereoselectivity under mild, aqueous conditions. acs.orgucl.ac.uk This can significantly reduce the environmental footprint of the synthesis. ucl.ac.uk However, challenges such as enzyme stability, substrate scope, and unfavorable reaction equilibria need to be addressed for broader industrial application. ucl.ac.uk
Continuous flow technology offers a paradigm shift in chemical manufacturing, providing enhanced safety, efficiency, and scalability for many chemical transformations, including those relevant to the synthesis of this compound. nih.govrsc.orgmdpi.com The integration of inline purification further enhances the efficiency of flow processes. beilstein-journals.org
| Methodology | Key Advantages | Key Disadvantages |
| Traditional Synthesis | Well-established procedures | Long reaction times, significant waste, scalability issues. |
| Transition Metal Catalysis | High efficiency, milder conditions | Cost and toxicity of metals, catalyst removal required |
| Transition Metal-Free Catalysis | Greener, avoids toxic metals. acs.org | May require further optimization for industrial scale |
| Biocatalysis | Highly selective, sustainable, mild conditions. acs.orgucl.ac.uk | Enzyme stability, substrate scope, reaction equilibria. ucl.ac.uk |
| Continuous Flow Synthesis | Enhanced safety, efficiency, and scalability. rsc.orgmdpi.com | Initial setup cost, potential for clogging |
Yield, Selectivity, and Efficiency Assessments
The successful synthesis of this compound and its analogs hinges on the careful selection of precursors and reaction pathways to maximize yield, ensure high selectivity, and maintain process efficiency. Catalytic reduction of the nitro group is a common strategy, with precursors typically including 3-nitrobenzaldehyde or 3-nitrobenzonitrile. The choice of catalyst and reaction conditions is critical in determining the outcome.
A significant challenge in these syntheses is achieving chemoselectivity—the selective reduction of the nitro group in the presence of other reducible functionalities such as aldehydes, nitriles, or esters. For instance, the reduction of 3-nitrobenzaldehyde can be complex, with some methods like using Raney Ni-Al alloy leading to a mixture of several products, thus demonstrating low selectivity for a specific compound. ub.ro In contrast, highly selective methods have been developed. The use of a Ruthenium-on-mesoporous-carbon (Ru/CMK-3) catalyst, for example, can achieve a very high chemoselectivity of 96% for the reductive N-alkylation product from 3-nitrobenzaldehyde, where the nitro group is reduced preferentially. researchgate.net
Catalysts based on abundant base metals like iron and cobalt have also proven highly effective. An amine-bis(phenolate) iron(III) catalyst demonstrates excellent chemoselectivity, reducing the nitro group in substrates containing esters, amides, and sulfonyl groups with good to excellent yields. rsc.org Similarly, certain cobalt catalysts can achieve over 95% selectivity for the hydrogenation of a nitro group while tolerating keto, nitrile, and even vinyl groups. wiley.com
Efficiency is another key metric, encompassing reaction time, temperature, and catalyst loading. Mechanochemical methods, such as the liquid-assisted grinding (LAG) used for the reduction of 3-nitrobenzonitrile, show remarkable efficiency, reaching quantitative conversion in 60 minutes. mdpi.com This is a significant improvement over traditional solution-based reactions which may only achieve around 70% conversion after 90 minutes under similar molar quantities. mdpi.com
Table 1: Comparative Analysis of Catalytic Methods for the Synthesis of this compound Analogs
Green Chemistry Principles in Synthesis Optimization
The optimization of synthetic routes for this compound and its analogs is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of safer chemicals, and energy efficiency.
A key area of focus is the replacement of hazardous and volatile organic solvents with more environmentally benign alternatives. A notable example is the use of subcritical water as a solvent for the conversion of 3-nitrobenzaldehyde into 3-aminobenzoic acid. mdpi.com This metal-free, one-pot process combines the reduction of the nitro group and the oxidation of the formyl group, achieving a 59% yield. mdpi.com Similarly, ethanol (B145695), a bio-based and safer solvent, is employed in biocatalytic methods. researchgate.net
Biocatalysis represents a significant green strategy, utilizing enzymes or whole organisms to perform chemical transformations under mild conditions. The use of Baker's yeast as a biocatalyst for the Aza-Friedel-Crafts reaction between indoles and imines to produce 3-indolylmethanamine analogs showcases this approach. researchgate.net The reaction proceeds in ethanol and provides good to excellent yields (86-92%), offering an eco-friendly pathway. researchgate.net
Mechanochemistry, which involves reactions induced by mechanical force (e.g., ball milling), provides a powerful tool for reducing or eliminating the need for bulk solvents. mdpi.com The catalytic transfer hydrogenation of 3-nitrobenzonitrile is significantly more efficient under these conditions compared to traditional solution-phase synthesis. mdpi.com
Table 2: Overview of Green Synthetic Strategies for this compound Analogs
Chemical Reactivity and Mechanistic Investigations of 3 Nitrophenyl Methanamine
Fundamental Reaction Pathways
The reactivity of (3-Nitrophenyl)methanamine is dominated by the interplay between its two primary functional groups: the benzylic amine and the aromatic nitro moiety. The electron-withdrawing nature of the nitro group influences the reactivity of the entire molecule, including the amine.
The primary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to participate in a variety of nucleophilic substitution and addition reactions by attacking electron-deficient centers.
A prominent example of this reactivity is aminolysis, where the amine attacks an electrophilic carbonyl group, such as in an ester or acyl chloride, to form a new amide bond. pearson.com The amine group can act as a nucleophile, allowing it to react with various electrophiles. smolecule.com This reactivity is fundamental in using this compound as a building block in the synthesis of more complex molecules. For instance, in acylation reactions, the amine can form amides, which may alter the compound's physical and chemical properties. smolecule.com
The general mechanism for the aminolysis of an ester with this compound proceeds through a tetrahedral intermediate. The nucleophilic amine attacks the electrophilic carbonyl carbon, leading to the formation of this intermediate, which subsequently collapses to expel the leaving group (an alkoxide or phenoxide) and form the stable amide product. pearson.com
Both the amine and nitro functionalities can undergo redox reactions under appropriate conditions, providing pathways to a diverse range of derivatives.
The benzylic amine group of this compound can be oxidized to various products depending on the oxidizing agent and reaction conditions. Common transformations include the formation of aldehydes, carboxylic acids, or nitroso and nitro derivatives. evitachem.com For example, strong oxidizing agents like potassium permanganate (B83412) can lead to the formation of 3-nitrobenzaldehyde (B41214) or 3-nitrobenzoic acid. It has also been reported that this compound can be oxidized to form an azobenzene. cymitquimica.comcymitquimica.com
More specific oxidative reactions have been documented for closely related N-methylated analogues. These include oxidative N-formylation and selective oxidative cleavage of the C-N bond under metal-free electrochemical conditions to yield the corresponding aldehyde. mdpi.commdpi.com
| Oxidation Product | Reagent(s)/Conditions | Reference(s) |
| Aldehyde or Carboxylic Acid | Potassium Permanganate (KMnO₄) or Chromium Trioxide | evitachem.com, |
| Nitroso or Nitro Derivatives | Hydrogen Peroxide or other oxidizing agents | |
| Azobenzene Compound | Unspecified oxidizing conditions | cymitquimica.com, cymitquimica.com |
| N-formamide (from N-methyl analogue) | AuPd–Fe₃O₄ catalyst, O₂ | mdpi.com |
| Aldehyde (from C-N bond cleavage) | Metal-free electrochemical oxidation | mdpi.com |
The nitro group is readily reduced to a primary amino group, (3-aminophenyl)methanamine, a reaction of significant synthetic utility. This transformation fundamentally alters the electronic properties of the benzene (B151609) ring, converting an electron-withdrawing group into an electron-donating one.
Catalytic hydrogenation is a common and efficient method for this reduction, typically employing hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). evitachem.com This method is often high-yielding and clean. Alternative reduction systems have been developed to achieve high selectivity, especially in molecules containing other reducible functional groups. These systems can selectively reduce the nitro group while leaving moieties like halogens, nitriles, or esters intact. researchgate.net
| Reduction System | Product | Key Features | Reference(s) |
| H₂ gas, Palladium on Carbon (Pd/C) | (3-Aminophenyl)methanamine | Standard, efficient catalytic hydrogenation. | evitachem.com, |
| Zinc dust, Hydrazine hydrate | (3-Aminophenyl)methanamine | Selective for nitro groups at room temperature. | researchgate.net |
| Magnesium, Hydrazinium monoformate | (3-Aminophenyl)methanamine | Selective reduction; other groups like halogens and esters remain unchanged. | researchgate.net |
Redox Chemistry of Nitro and Amine Groups
Oxidation Pathways of the Amine
Reaction Mechanisms and Intermediates
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. Kinetic studies of aminolysis reactions provide deep insight into the formation and fate of reaction intermediates.
While specific kinetic studies on this compound are not extensively detailed in the cited literature, the mechanism of aminolysis involving similar amines has been thoroughly investigated, particularly with substrates like substituted thionocarbonates. nih.govacs.org These studies provide a robust framework for understanding the expected behavior of this compound as a nucleophile.
Kinetic investigations are typically performed under pseudo-first-order conditions, with the amine in large excess. acs.orgnih.gov The observed rate coefficient (kobsd) is measured, and its dependence on the amine concentration is analyzed.
Linear Dependence : A linear plot of kobsd versus the free amine concentration indicates that the initial formation of the T± intermediate (the k₁ step) is the rate-determining step of the reaction. nih.govnih.gov
Non-linear Dependence : An upwardly curving, non-linear plot suggests a more complex scenario where the breakdown of the T± intermediate to products (the k₂ step) or its deprotonation by another amine molecule becomes partially or fully rate-limiting. acs.org
Further mechanistic detail is often derived from Brønsted-type plots, which correlate the logarithm of the rate coefficient (log k₁) with the pKa of the reacting amines. The slope of this plot, β₁, provides information about the degree of bond formation in the transition state leading to the T± intermediate. nih.govacs.org
There is no specific information regarding the stereochemistry of aminolysis reactions involving this compound in the provided search results. In general, if the reaction creates a new stereocenter, the stereochemical outcome would depend on the structure of the electrophile and the reaction conditions.
| Kinetic Parameter | Description | Mechanistic Implication | Reference(s) |
| kobsd vs. [Amine] Plot | Relationship between the observed rate coefficient and amine concentration. | A linear plot suggests the k₁ step (formation of T±) is rate-limiting. A non-linear plot suggests a change in the rate-limiting step. | nih.gov, acs.org |
| k₁ | Second-order rate constant for the nucleophilic attack of the amine. | Represents the rate of formation of the tetrahedral intermediate (T±). | nih.gov, nih.gov |
| T± | Zwitterionic tetrahedral intermediate. | A key intermediate in the stepwise mechanism of aminolysis. | nih.gov, acs.org |
| β₁ (Brønsted slope) | Slope from a plot of log k₁ vs. amine pKa. | Indicates the extent of N-C bond formation in the transition state. | nih.gov, acs.org |
Characterization of Tetrahedral Intermediates
The reactions of this compound and related nitrophenyl compounds often proceed through transient tetrahedral intermediates. The characterization of these high-energy species is crucial for a complete understanding of the reaction mechanism. While direct observation is challenging due to their instability, their existence is inferred from kinetic data, trapping experiments, and computational modeling.
In aminolysis reactions, such as those involving O-aryl thionocarbonates with amine nucleophiles, the mechanism is proposed to be a stepwise process involving two distinct tetrahedral intermediates. researchgate.net The initial nucleophilic attack by the amine forms a zwitterionic tetrahedral intermediate (T±). This is followed by a proton transfer, often facilitated by the solvent or a buffer component, to form a more stable anionic tetrahedral intermediate (T⁻). researchgate.net The subsequent breakdown of this intermediate leads to the final products. The general scheme for such a reaction is depicted below:
Reaction Scheme with Tetrahedral Intermediates
| Step | Description | Intermediate |
|---|---|---|
| 1 | Nucleophilic attack of amine | Zwitterionic Tetrahedral Intermediate (T±) |
| 2 | Proton transfer | Anionic Tetrahedral Intermediate (T⁻) |
The stability and partitioning of these intermediates are highly dependent on the reaction conditions, such as pH, and the nature of the substituents on the aromatic ring. rsc.orgresearchgate.net For instance, in the cyclization of substituted hydantoic acids, the rate-determining step can shift depending on whether the formation or the breakdown of the tetrahedral intermediate is slower. rsc.orgresearchgate.net
Advanced techniques have been developed to study these fleeting species. In one approach, a stable mimic of a covalent reaction intermediate, which is a tetrahedral adduct, was successfully trapped and structurally characterized, providing direct insight into the geometry and bonding of this transient state. core.ac.uk Another innovative method involves using a deep cavitand with an inwardly directed aldehyde group to stabilize labile hemiaminal intermediates formed with primary amines. researchmap.jp This stabilization, achieved through hydrogen bonding within the cavitand's organized framework, extends the half-lives of the intermediates from milliseconds to hours, permitting their detailed study by 2D NMR spectroscopy. researchmap.jp Computational studies further support the formation of these intermediates in various reactions, including ester aminolysis. acs.org
Proton Transfer Mechanisms in Reaction Sequences
In reactions that proceed via tetrahedral intermediates, proton transfer is often the step that converts the initially formed, highly unstable zwitterionic intermediate (T±) into a more manageable anionic intermediate (T⁻). researchgate.net Kinetic studies on the aminolysis of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate have shown that this proton transfer is kinetically significant, with the proton being shuttled from the T± intermediate to a general base catalyst, such as a buffer component in the solution. researchgate.net Similarly, in the cyclization of certain nitrophenyl derivatives, the rate at high pH is limited by proton transfers necessary to form the productive intermediate. rsc.orgresearchgate.net
The mechanism of proton transfer can be complex. It is often not a simple, direct jump of a proton from one site to another. Instead, it frequently involves a "proton shuttle," where a solvent molecule, like water, acts as an intermediary. masterorganicchemistry.com The process can be broken down into two consecutive acid-base reactions: deprotonation of the initial site by the shuttle, followed by protonation of the final site by the protonated shuttle. masterorganicchemistry.com This avoids the formation of highly unstable, doubly charged species. masterorganicchemistry.com
Theoretical studies have explored the intricacies of proton transfer, including proton-coupled electron transfer (PCET) phenomena. nih.gov Depending on the system, the transfer of an electron and a proton can be a concerted, one-step process (EPT) or a stepwise process involving either proton transfer followed by electron transfer (PT-ET) or the reverse (ET-PT). nih.gov In the context of Schiff base reactions, which can be formed from this compound, 1,3-proton transfer can be a key mechanistic step, with its rate influenced by the presence of catalysts like alcohols. researchgate.net
Influence of Substituent Effects on Reactivity
The reactivity of this compound is significantly influenced by the electronic properties of the nitro (-NO₂) group attached to the phenyl ring. Substituents alter the electron density of the aromatic ring and attached functional groups through a combination of inductive and resonance effects. libretexts.org
The nitro group is a classic example of a strongly deactivating, electron-withdrawing group. libretexts.org Its influence stems from two primary mechanisms:
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bond framework. This effect decreases the nucleophilicity of the ring and any attached groups like the methanamine. libretexts.org
These electron-withdrawing properties have profound consequences on reactivity. They make the aromatic ring less susceptible to electrophilic attack. libretexts.org Conversely, they activate the ring towards nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer complex intermediate. The electron-withdrawing nature of the nitro group also increases the acidity of the N-H protons on the aminomethyl group, making them easier to remove in base-catalyzed reactions. DFT-based descriptors have been used to quantify these inductive and resonance effects on reactivity. nih.gov
Summary of Substituent Effects of the Nitro Group
| Effect | Description | Consequence for Reactivity |
|---|---|---|
| Inductive (-I) | Withdrawal of electron density through σ-bonds. libretexts.org | Decreases electron density on the ring and side chain. |
| Resonance (-M) | Withdrawal of electron density through the π-system. libretexts.org | Deactivates the ring towards electrophiles, activates towards nucleophiles. |
Computational and Theoretical Insights into Reaction Mechanisms
Quantum mechanical (QM) calculations have become an indispensable tool for elucidating complex reaction mechanisms that are difficult to probe experimentally. By mapping the potential energy surface along a reaction coordinate, these studies provide detailed insights into transition states, intermediates, and the energetic barriers that govern reaction rates. researchgate.net
For reactions analogous to those involving this compound, such as the aminolysis of phosphate (B84403) esters, hybrid QM/Effective Fragment Potential (QM/EFP) methods have been employed. researchgate.net These studies show that the reaction proceeds through a concerted mechanism involving a single trigonal bipyramidal transition state. researchgate.net The calculations can detail the extent of bond formation and bond breaking at the transition state and map the charge distribution throughout the reaction, revealing a progressive charge transfer from the nucleophile to the reacting center. researchgate.net
Density Functional Theory (DFT) is a widely used QM method for examining the structural and electronic properties of ground states, transition states, and excited states. researchgate.net For example, DFT calculations on Schiff bases derived from nitrophenyl compounds have successfully predicted electronic transitions that are in reasonable agreement with experimental UV-Vis spectra. researchgate.net Advanced theoretical frameworks, such as extensions of Marcus theory, can be used to calculate the entire free energy surface for a reaction, allowing researchers to distinguish between concerted and stepwise mechanistic pathways. researchgate.net Such an analysis for the reaction of imidazole (B134444) with p-nitrophenyl acetate (B1210297) suggested a concerted mechanism is likely. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.dewolfram.com It is a powerful tool for predicting the reactive behavior of a molecule, identifying sites that are susceptible to nucleophilic and electrophilic attack. researchgate.net The MEP map is color-coded, where regions of negative potential (typically shown in red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and represent likely sites for nucleophilic attack. uni-muenchen.deresearchgate.net
For molecules containing a nitrophenyl group, MEP maps reveal distinct features. The oxygen atoms of the nitro group consistently appear as regions of high negative electrostatic potential, making them attractive sites for interaction with electrophiles or for hydrogen bonding. researchgate.net Conversely, the hydrogen atoms of the aminomethyl group (-CH₂NH₂) are associated with positive electrostatic potential, identifying them as potential sites for nucleophilic attack or as hydrogen bond donors. researchgate.net
Interpreting MEP Maps for Nitrophenyl Compounds
| Molecular Region | MEP Value | Predicted Reactivity |
|---|---|---|
| Nitro Group (O atoms) | Negative (Red/Yellow) researchgate.net | Site for electrophilic attack researchgate.netresearchgate.net |
| Amino Group (N-H H atoms) | Positive (Blue) researchgate.net | Site for nucleophilic attack/H-bond donation researchgate.net |
| Aromatic Ring (C-H H atoms) | Moderately Positive | Less reactive than N-H protons |
These theoretical maps provide a rationalization for the observed reactivity of this compound and guide the design of new reactions and molecules with desired properties.
Derivatization and Functionalization Strategies of 3 Nitrophenyl Methanamine
Amine Derivatization for Enhanced Functionality
The primary amine group of (3-Nitrophenyl)methanamine is a key handle for introducing a wide range of functional groups, thereby modulating its chemical and physical properties for various applications.
Formation of Amides, Sulfonamides, and Phosphonamides
The nucleophilic nature of the primary amine in this compound allows for its ready conversion into amides, sulfonamides, and phosphonamides. These reactions are fundamental in medicinal chemistry and materials science for creating stable and functional linkages.
Amides are typically synthesized by reacting this compound with acyl chlorides or carboxylic acids activated with coupling agents. rsc.orgwhiterose.ac.ukorganic-chemistry.org This transformation introduces an acyl group, which can significantly alter the molecule's electronic and steric properties.
Sulfonamides are formed through the reaction of this compound with sulfonyl chlorides, often in the presence of a base. nih.govacs.orggoogle.com The resulting sulfonamide linkage is a critical pharmacophore found in numerous therapeutic agents. acs.orgucl.ac.uk The synthesis is generally efficient, yielding stable products. A modern approach, termed sulfur-phenolate exchange (SuPhenEx), offers a mild and high-yielding alternative to traditional methods, reacting amines with 4-nitrophenyl benzylsulfonate at room temperature. nih.govacs.org
Phosphonamides , while less common, can be synthesized by reacting the amine with phosphoryl chlorides or related phosphorus(V) reagents. These derivatives are of interest in bioorganic and medicinal chemistry.
Table 1: Examples of Amine Derivatization Reactions
| Reactant with this compound | Product Type | General Reaction Conditions |
| Acyl Chloride (R-COCl) | Amide | Base (e.g., NEt₃), CH₂Cl₂, Room Temperature rsc.org |
| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Base (e.g., TEA, DIEA), DCM or DMF google.com |
| 4-Nitrophenyl benzylsulfonate | Sulfonamide | CH₃CN, Room Temperature (SuPhenEx) acs.org |
Alkylation and Acylation Reactions
Alkylation introduces alkyl groups onto the nitrogen atom of this compound, leading to the formation of secondary or tertiary amines. Reductive amination, a common method, involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride. nih.gov N-methylation, for instance, produces N-methyl-1-(3-nitrophenyl)methanamine. This modification can be crucial for tuning the basicity and lipophilicity of the resulting molecule.
Acylation , as mentioned in the formation of amides, is a key reaction. rsc.org It involves the introduction of an acyl group (R-C=O) from an acylating agent like an acyl chloride or anhydride (B1165640). This reaction is generally high-yielding and is a cornerstone for building more complex molecular architectures from the this compound scaffold. For example, reaction with an acyl chloride in dichloromethane (B109758) with triethylamine (B128534) as a base is a standard procedure. rsc.org
Functionalization through Condensation Reactions
Condensation reactions, particularly those forming carbon-nitrogen double bonds (imines), are a powerful tool for extending the molecular framework of this compound and for constructing heterocyclic systems.
Synthesis of Schiff Bases from this compound and Related Aldehydes/Ketones
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone. scispace.comdavidpublisher.com The reaction of this compound with various carbonyl compounds yields the corresponding N-(3-nitrobenzylidene) derivatives. This reaction is typically reversible and often catalyzed by an acid or base, with the removal of water driving the equilibrium towards the product. scispace.comdavidpublisher.com
These Schiff bases are not just synthetic intermediates but also exhibit a range of biological activities and are used as ligands in coordination chemistry. researchgate.netekb.eg The synthesis is straightforward, often involving simply mixing the reactants in a suitable solvent, sometimes with gentle heating. ekb.eg For example, the condensation of 3-nitrobenzaldehyde (B41214) with amines is a well-documented method for preparing related imines. researchgate.net
Table 2: Examples of Aldehydes Used in Schiff Base Synthesis with Amines
| Aldehyde/Ketone | Amine | Resulting Schiff Base Type |
| Substituted Benzaldehydes | This compound | N-(substituted benzylidene)-(3-nitrophenyl)methanamine |
| Salicylaldehyde | This compound | N-(2-hydroxybenzylidene)-(3-nitrophenyl)methanamine |
| 3-Nitrobenzaldehyde | Adamantan-1-ylamine | (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine researchgate.net |
| Various Aromatic Aldehydes | Various Primary Amines | N-Aryl/Alkyl Imines scispace.comekb.eg |
Ring-Closing and Heterocycle Formation
Derivatives of this compound are valuable precursors for the synthesis of nitrogen-containing heterocycles. The functional groups introduced via derivatization can participate in intramolecular reactions to form rings.
For instance, N-acyl derivatives of benzylamines can undergo cyclodehydration to form dihydroquinazolines. beilstein-journals.org This process is often promoted by dehydrating agents like trimethylsilyl (B98337) polyphosphate (PPSE) under microwave irradiation. beilstein-journals.org The Povarov reaction, a [4+2] cycloaddition, provides another route to heterocycles. The reaction of an imine (derived from an aromatic amine and aldehyde) with an alkene can yield tetrahydroquinolines. researchgate.net Specifically, imines derived from 3-nitroaniline (B104315) have been shown to react with enamides with high regio- and stereoselectivity. researchgate.net
Furthermore, derivatives can be used to construct other heterocyclic systems. For example, the reaction of an N-acyl-2-aminobenzylamine can lead to 1,3-benzodiazepines after reduction and cyclization. nih.gov The nitro group itself can be a precursor to an amine via reduction, which can then participate in further cyclization reactions, expanding the synthetic possibilities.
Applications in Targeted Derivatization for Analytical and Synthetic Purposes
The derivatization of this compound is not only a tool for creating new molecules but also serves specific analytical and synthetic goals. In analytical chemistry, derivatization is employed to enhance the detectability of analytes. For example, introducing a chromophore like the nitrophenyl group can facilitate detection by UV-visible spectroscopy in techniques like HPLC. researchgate.net Reagents such as 3-nitrophenylhydrazine (B1228671) are used to derivatize compounds like short-chain fatty acids for improved analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
In synthetic chemistry, this compound acts as a key intermediate. The nitro group can be readily reduced to an amino group, providing a diamino-substituted benzene (B151609) ring that is a precursor for various heterocyclic compounds, including those with potential pharmaceutical applications. The primary amine allows for its attachment to various molecular scaffolds, where the nitrophenyl moiety can then be used as a handle for further transformations or as a key structural element influencing the final properties of the target molecule. For instance, its derivatives are used in the synthesis of complex structures like 1,3-benzodiazepines and quinoxalines. nih.gov The strategic placement of the nitro group influences the reactivity of the aromatic ring and provides a site for further functionalization, making this compound a valuable and versatile tool for the synthetic chemist.
Pre-column Derivatization for Chromatographic Analysis
Pre-column derivatization is a technique employed to chemically modify an analyte before its introduction into a chromatographic system. This process is often necessary for compounds like this compound that may exhibit poor chromatographic retention or lack a strong chromophore for UV detection. mdpi.comthermofisher.com The primary amine group of this compound is the main target for these derivatization reactions.
A variety of reagents are available for the derivatization of primary amines, which can be broadly categorized based on the functional group they introduce. These reactions typically result in derivatives with improved volatility for gas chromatography (GC) or enhanced detectability for high-performance liquid chromatography (HPLC). jfda-online.comcopernicus.org
For HPLC analysis, derivatizing agents that introduce a fluorescent or highly UV-absorbent moiety are commonly used. Reagents such as 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) react with primary amines to form highly fluorescent derivatives, significantly improving detection limits. mdpi.com Another class of reagents includes isothiocyanates, which react with primary amines to form thiourea (B124793) derivatives that can be readily analyzed by HPLC. academicjournals.org
In the context of analyzing aliphatic amines, a patent describes the use of 2-nitro-4-trifluoromethylfluorobenzene as a derivatization reagent. google.com This reagent reacts with small molecule amines under basic conditions to produce derivatives with strong UV absorption, facilitating their detection by an HPLC-DAD system. google.com Given the reactivity of the amine group, a similar approach could be applicable to this compound.
For GC analysis, derivatization is primarily aimed at increasing the volatility and thermal stability of the analyte. Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are commonly used to derivatize primary amines. sigmaaldrich.com The reaction replaces the active hydrogen on the amine group with a nonpolar tert-butyldimethylsilyl (TBDMS) group, making the resulting derivative more amenable to GC separation and mass spectrometric detection. sigmaaldrich.com Another approach involves acylation using reagents like isobutyl chloroformate, which converts amines into more volatile carbamates. copernicus.orgresearchgate.net
Chiral derivatization is a specialized form of pre-column derivatization used to separate enantiomers. Although this compound is not chiral, if it were part of a racemic mixture of a chiral derivative, chiral derivatizing agents (CDRs) such as (S)-α-ethyl benzylamine (B48309) could be employed to form diastereomers. tandfonline.comtandfonline.com These diastereomeric pairs can then be separated on a standard achiral HPLC column. tandfonline.comtandfonline.com
Table 1: Common Pre-column Derivatization Reagents for Primary Amines
| Derivatizing Reagent | Target Functional Group | Resulting Derivative | Analytical Technique |
|---|---|---|---|
| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Primary Amine | Fluorescent NBD-amine | HPLC-FLD |
| 2-Nitro-4-trifluoromethylfluorobenzene | Primary Amine | UV-active derivative | HPLC-DAD |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Primary Amine | TBDMS-amine | GC-MS |
| Isobutyl chloroformate | Primary Amine | Carbamate | GC-MS |
| (S)-α-ethyl benzylamine | Racemic Primary Amine | Diastereomers | HPLC |
Derivatization for Isotopic Purity Assessment
Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to assess the isotopic purity of a compound or for quantitative analysis. This involves derivatizing the analyte with a reagent that is available in both a light (containing naturally abundant isotopes) and a heavy (containing stable isotopes like ²H, ¹³C, or ¹⁵N) form. nih.govacs.org
For amine-containing molecules like this compound, several isotopic labeling strategies have been developed. These methods rely on the reaction of the amine group with an isotopically labeled derivatizing agent. The resulting light and heavy-labeled derivatives will have a specific mass shift in the mass spectrometer, allowing for their differentiation and quantification. nih.govacs.org
One such approach involves the use of isotopically labeled methyl acetimidate. acs.org This reagent reacts with primary amines to form amidine derivatives. By using the light and heavy isotopic forms of methyl acetimidate, a known mass difference is introduced, which can be used for relative quantification and isotopic purity assessment by mass spectrometry. acs.org The resulting derivatives also tend to have enhanced electrospray ionization efficiency, improving detection sensitivity. acs.org
Another strategy employs isotopically labeled N-hydroxysuccinimide (NHS) esters. For instance, 4-dimethylaminobenzoylamido acetic acid N-hydroxylsuccinimide ester (DBAA-NHS) and its isotopic counterpart can be used to label the amine submetabolome. nih.gov The reaction yields labeled amides, and the presence of the dimethylaminobenzoyl group can enhance detectability in mass spectrometry. nih.gov
Furthermore, hydrogen-deuterium scrambling based on chemical isotope labeling can be a valuable tool. For example, d4-4-(N,N-dimethylamino)phenyl isothiocyanate (d4-DMAP) can be used to label amine metabolites. acs.org The collision-induced dissociation (CID) of the labeled amines can lead to hydrogen-deuterium scrambling, providing structural information and aiding in identification. acs.org
The selection of the isotopic labeling reagent depends on the specific requirements of the analysis, including the desired mass shift, the ionization technique being used, and the need for enhanced detectability or fragmentation information.
Table 2: Isotopic Labeling Reagents for Amines
| Isotopic Labeling Reagent | Isotopic Label | Target Functional Group | Analytical Technique |
|---|---|---|---|
| Methyl acetimidate (heavy and light forms) | ¹³C, ¹⁵N | Primary Amine | LC-MS |
| DBAA-NHS (heavy and light forms) | ¹³C, ¹⁵N | Primary Amine | LC-MS |
| d4-4-(N,N-dimethylamino)phenyl isothiocyanate (d4-DMAP) | ²H | Primary Amine | LC-MS/MS |
Applications of 3 Nitrophenyl Methanamine in Advanced Organic Synthesis
As a Versatile Building Block in Complex Molecule Synthesis
The dual functionality of (3-Nitrophenyl)methanamine allows it to serve as a linchpin in the assembly of intricate molecular architectures. The primary amine group is a potent nucleophile and a handle for forming C-N bonds, while the nitro group can be readily transformed into other functional groups or used to modulate the electronic properties of the molecule.
Precursor in Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain at least one heteroatom within a cyclic structure, are fundamental to medicinal chemistry and materials science. sciencescholar.us this compound and its immediate precursors are instrumental in synthesizing such structures.
Research has demonstrated the synthesis of novel imine derivatives through the condensation of 3-nitrobenzaldehyde (B41214) (a precursor to this compound) with adamantan-1-ylamine. researchgate.net These imines, specifically (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine, serve as key intermediates for producing a variety of six- and seven-membered heterocyclic molecules. researchgate.net For instance, these imine derivatives react with compounds like 3-mercaptopropanoic acid or maleic anhydride (B1165640) to yield complex heterocyclic systems containing an adamantyl fragment, such as 1,3-thiazinan-4-ones and 1,3-oxazepin-4,7-diones. researchgate.net The successful synthesis and characterization of these products underscore the utility of the 3-nitrophenyl moiety as a foundational element for building diverse heterocyclic scaffolds. researchgate.net
Table 1: Heterocyclic Compounds Synthesized from this compound Precursors
| Precursor Derivative | Reagent | Resulting Heterocycle Class | Reference |
|---|---|---|---|
| (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine | 3-mercaptopropanoic acid | 1,3-thiazinan-4-one | researchgate.net |
| (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine | 3-chloropropanoic acid | 1,3-oxazinan-6-one | researchgate.net |
| (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine | Maleic anhydride | 1,3-oxazepin-4,7-dione | researchgate.net |
Role in Coupling Reactions (e.g., Suzuki-Miyaura, Reductive Amination)
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. thermofisher.com this compound and its analogs are valuable participants in these powerful transformations.
Reductive Amination: Reductive amination is a widely used method to form amines from carbonyl compounds. While this compound itself can be synthesized via the reductive amination of 3-nitrobenzaldehyde, it and its derivatives also serve as key building blocks in subsequent reactions. For example, N,N-dimethyl-1-(4-nitrophenyl)methanamine, a positional isomer, is synthesized through the reductive amination of 4-nitrobenzaldehyde. The amine functionality allows these molecules to participate in further synthetic elaborations.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a premier method for creating C-C bonds, particularly for biphenyl (B1667301) derivatives. thermofisher.commdpi.com The nitro group in this compound can be reduced to an amine, which can then be transformed into a diazonium salt and subsequently a halide, making it suitable for Suzuki coupling. More advanced "domino" reactions leverage the nitro group directly. For instance, Ni/Pd bimetallic catalysts have been developed to perform a domino reduction of nitro compounds followed by a C-N cross-coupling reaction. rsc.org Furthermore, boronic ester derivatives of analogous structures are explicitly designed to participate in Suzuki-Miyaura cross-coupling, a feature absent in the parent nitroaryl compounds, highlighting a pathway for functionalization. Analogs such as (2-Methyl-3-nitrophenyl)methanamine are noted as versatile intermediates for Suzuki-Miyaura couplings.
Integration into Material Science Research
The unique electronic and structural features of this compound have led to its exploration in materials science, particularly in the formulation of advanced polymers with tailored properties.
Polymer Formulations and Property Enhancement
The incorporation of specific functional groups into polymer backbones or as additives is a key strategy for enhancing material properties. mdpi.com The nitro group of this compound is a strong electron-acceptor, making it a candidate for modifying the electronic and physical characteristics of polymers. google.com
Research into analogous compounds like 4-Fluoro-3-nitro-benzylamine shows they are employed in materials science to modify polymer properties, improving durability and performance. chemimpex.com The introduction of such functional groups can increase the free volume within a polymer structure or alter its molecular polarizability. frontiersin.org For example, additives containing electron acceptor functionalities like nitro groups (-NO2) are used to create polyurethane polymers with increased dielectric constants, which is crucial for applications in electronic components. google.com The amine functionality of this compound provides a reactive handle to chemically integrate the molecule into a polymer chain, for instance, through reaction with isocyanates or carboxylic acids, ensuring it becomes a permanent part of the material and avoids issues like migration. google.com
Dielectric Material Applications
Dielectric materials are electrical insulators that can be polarized by an applied electric field, making them essential for components like capacitors. researchgate.net Polymers are increasingly used as dielectric materials due to their ease of processing, flexibility, and chemical resistance. researchgate.net
The dielectric constant of a material is a measure of its ability to store electrical energy. For many electronic applications, materials with a high dielectric constant are desirable. nist.gov The incorporation of polar groups into a polymer matrix is a known strategy to increase its dielectric constant. researchgate.netnist.gov The nitro group is highly polar, and its inclusion in a material can significantly enhance its dielectric properties.
Studies have shown that Schiff bases derived from nitro-containing compounds are active dielectric materials suitable for optical and electronic applications, exhibiting an increased dielectric constant. researchgate.net Furthermore, patents describe the use of polymeric additives containing nitro groups specifically to increase the dielectric constants in electroactive polyurethane polymers for use in sensors and actuators. google.com The presence of the polar nitro group in structures derived from this compound contributes to higher molecular polarization, which in turn elevates the material's dielectric constant. nist.gov
Table 2: Dielectric Constants of Various Polymers and Related Materials
| Material | Dielectric Constant (at ~1 MHz) | Reference |
|---|---|---|
| Polyethylene (non-polar) | 2.3 | researchgate.net |
| Polytetrafluoroethylene (PTFE) (non-polar) | 2.1 | researchgate.net |
| Polyvinyl chloride (PVC) (polar) | 3.4 - 4.5 | researchgate.net |
| Poly(methyl methacrylate) (PMMA) | ~2.5 - 3.6 | ukm.my |
| Water | 80.1 | researchgate.net |
Development of Analogous Compounds with Modified Structures
The core structure of this compound serves as a scaffold for the development of numerous analogous compounds. By systematically altering the substitution pattern on the phenyl ring, chemists can fine-tune the molecule's steric and electronic properties for specific applications. These modifications can enhance reactivity in coupling reactions, alter solubility, or introduce new functionalities for biological or material science research.
For instance, adding a methyl group, as in (2-Methyl-3-nitrophenyl)methanamine, introduces steric hindrance that can influence reaction selectivity. Conversely, the absence of this methyl group in this compound results in lower steric hindrance and potentially increased reactivity in coupling reactions. Halogenated analogs, such as (3-Chloro-4-nitrophenyl)methanamine and (2-Bromo-3-nitrophenyl)methanamine, introduce sites for further cross-coupling reactions and modify the electronic nature of the aromatic ring. The development of these analogs expands the synthetic toolbox, allowing for the creation of a wide array of complex molecules and materials.
Table 3: Selected Analogs of this compound with Modified Structures
| Compound Name | Structural Modification | Noted Application/Property | Reference |
|---|---|---|---|
| (2-Methyl-3-nitrophenyl)methanamine | Addition of a methyl group at position 2 | Intermediate for Suzuki-Miyaura couplings and reductive aminations. | |
| (4-Methyl-3-nitrophenyl)methanamine | Methyl group at position 4 | Interest in medicinal and materials science due to unique electronic properties. | |
| (3-Chloro-4-nitrophenyl)methanamine | Chlorine at position 3, nitro at position 4 | Intermediate in pharmaceutical synthesis; participates in nucleophilic substitution. | |
| (4-Fluoro-3-nitro-benzylamine) | Fluorine at position 4 | Used to modify polymer properties; intermediate for pharmaceuticals. | chemimpex.com |
| (2-Bromo-3-nitrophenyl)methanamine | Bromine at position 2 | Building block for further synthetic transformations. | |
| N,N-dimethyl-1-(3-nitrophenyl)methanamine | Two methyl groups on the amine | Positional isomer of a precursor for palladacycle catalysts. |
Positional Isomers and Their Synthetic Utility
The synthetic utility of this compound and its positional isomers, (2-Nitrophenyl)methanamine and (4-Nitrophenyl)methanamine, is largely dictated by the location of the nitro group on the phenyl ring. This positioning influences the electronic properties and steric environment of the molecule, thereby directing its reactivity in various organic transformations. These isomers serve as crucial building blocks for a wide range of more complex molecules, including pharmaceuticals and materials.
(2-Nitrophenyl)methanamine , with the nitro group at the ortho position, exhibits unique reactivity. Its hydrochloride salt is a key intermediate in the synthesis of heterocyclic compounds like tetrahydroisoquinolines. The proximity of the amino and nitro groups can be exploited in cyclization reactions. Furthermore, it is utilized in the development of aminomethylphenylamine scaffolds, which are investigated for applications such as factor Xa inhibition. A significant application of the ortho isomer lies in photochemistry, where the nitrobenzyl group acts as a photo-cleavable "cage" or protecting group. This property is valuable in drug delivery systems, allowing for the controlled release of active molecules upon irradiation.
This compound , the subject of this article, is widely used as a versatile building block in organic synthesis. Its hydrochloride salt is a precursor for creating acetamide (B32628) derivatives through reactions like nucleophilic substitution. The meta-position of the nitro group makes it a valuable component in the synthesis of compounds with specific electronic and structural properties, such as intermediates for fluorescent probes and azo-bond-containing peptides. Researchers have also used derivatives of 3-nitrobenzylamine in the development of potential anti-cancer agents.
(4-Nitrophenyl)methanamine features a nitro group at the para position, which strongly influences the reactivity of the benzylic amine. This isomer and its salts are common intermediates in the production of various organic molecules. chemimpex.comchemimpex.comambeed.com It serves as a precursor in the synthesis of antimalarial drugs and is used to create palladacycle catalysts. The para-nitro substitution is also instrumental in the synthesis of more complex structures, such as N-(4-Methoxybenzyl)-1-(4-nitrophenyl)methanamine, a component in the formation of specialized polyurethanes. rsc.org
| Compound Name | CAS Number | Molecular Formula | Key Synthetic Applications |
| (2-Nitrophenyl)methanamine | 1904-78-5 | C₇H₈N₂O₂ | Synthesis of tetrahydroisoquinolines, photo-cleavable protecting groups. nih.gov |
| This compound | 7409-18-9 | C₇H₈N₂O₂ | Precursor for acetamide derivatives, fluorescent probes, anti-cancer agents. |
| (4-Nitrophenyl)methanamine Hydrochloride | 18600-42-5 | C₇H₉ClN₂O₂ | Intermediate for antimalarial drugs, palladacycle catalysts, specialty polymers. ambeed.comrsc.org |
Structural Analogs with Diverse Functional Groups
The core structure of this compound can be modified with various functional groups to create a diverse range of structural analogs. These modifications alter the molecule's steric and electronic properties, opening up new synthetic pathways and applications. Analogs can feature additional substituents on the aromatic ring or modifications to the aminomethyl group.
One important class of analogs involves the reduction of the nitro group to an amine, yielding aminobenzylamines. For example, 2-Aminobenzylamine , derived from the corresponding nitro compound, is a widely used precursor for the synthesis of nitrogen-containing heterocycles. It readily undergoes condensation and cyclization reactions with aldehydes, carboxylic acids, and their derivatives to form dihydroquinazolines and benzodiazepines, which are scaffolds of pharmacological interest. beilstein-journals.orgorganic-chemistry.org
Introducing alkyl groups to the phenyl ring also creates useful analogs. (2-Methyl-3-nitrophenyl)methanamine hydrochloride, for instance, serves as a versatile intermediate for reactions such as Suzuki-Miyaura couplings and reductive aminations. The presence of the methyl group provides steric bulk and modifies the electronic nature of the ring, influencing reaction outcomes.
Electron-donating or -withdrawing groups at other positions on the ring also yield synthetically valuable analogs. (4-Methoxy-2-nitrophenyl)methanamine is an important intermediate in the pharmaceutical industry, notably in the synthesis of proton pump inhibitors like omeprazole. The methoxy (B1213986) group can direct further electrophilic substitution reactions and enhances solubility in certain solvents. Conversely, adding a halogen, as in (3-Chloro-4-nitrophenyl)methanamine , produces an intermediate used in the synthesis of potential antibacterial and anticancer drugs.
Modification of the amine itself, such as through N-alkylation, provides another route to diverse analogs. N,N-dimethyl-1-(4-nitrophenyl)methanamine , an analog of the para isomer, is synthesized from 4-nitrobenzyl bromide and dimethylamine. It serves as a precursor in the synthesis of antimalarial compounds and palladacycle catalysts, demonstrating how simple modifications to the amine group can lead to significant applications.
| Compound Name | Key Structural Difference | Key Synthetic Applications |
| 2-Aminobenzylamine | Nitro group reduced to an amino group. | Precursor for dihydroquinazolines, tetrahydroquinazolines, and benzodiazepines. beilstein-journals.org |
| (2-Methyl-3-nitrophenyl)methanamine Hydrochloride | Addition of a methyl group at the 2-position. | Intermediate for Suzuki-Miyaura couplings and reductive aminations. |
| (4-Methoxy-2-nitrophenyl)methanamine | Addition of a methoxy group at the 4-position (on the ortho-nitro isomer). | Intermediate for pharmaceuticals such as omeprazole. |
| (3-Chloro-4-nitrophenyl)methanamine | Addition of a chlorine atom at the 3-position (on the para-nitro isomer). | Intermediate for antibacterial and anticancer drug synthesis. |
| N,N-dimethyl-1-(4-nitrophenyl)methanamine | Dimethylation of the primary amine (on the para-nitro isomer). | Precursor for antimalarial drugs and palladacycle catalysts. |
Advanced Analytical Techniques for the Characterization and Research of 3 Nitrophenyl Methanamine
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of (3-Nitrophenyl)methanamine. Each method provides unique insights into the compound's architecture, from the connectivity of atoms to its three-dimensional arrangement in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound in solution.
¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the different types of protons in the molecule. For this compound, the aromatic protons on the phenyl ring typically appear in the range of δ 7.2–8.5 ppm. vulcanchem.com A characteristic signal for the methylene (B1212753) (-CH₂-) protons of the aminomethyl group is observed around δ 3.9 ppm.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Although specific shifts for this compound are not detailed in the provided results, analogous compounds show predictable patterns that can be used for assignment. researchgate.net Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals. researchgate.net
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable information about the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amine group are typically observed around 3350 cm⁻¹. The characteristic asymmetric and symmetric stretching vibrations of the nitro group (NO₂) appear in the regions of 1531-1520 cm⁻¹ and 1327 cm⁻¹, respectively. researchgate.netrsc.org
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. It can be used to monitor reactions in real-time, such as the formation of Schiff bases from this compound. rsc.org For the related compound (2-Nitrophenyl)methanamine hydrochloride, FT-Raman spectroscopy has been utilized for characterization. nih.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Reference |
| N-H Stretch (amine) | ~3350 | |
| Asymmetric NO₂ Stretch | 1531-1520 | rsc.org |
| Symmetric NO₂ Stretch | ~1327 | researchgate.net |
Mass Spectrometry (MS, LC-MS, GC-MS, HRMS, MS/MS, TOF-MS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns.
Molecular Ion Peak: In its various forms, such as Electrospray Ionization (ESI-MS), MS can confirm the molecular weight of the compound. The molecular formula of this compound is C₇H₈N₂O₂, corresponding to a molecular weight of 152.15 g/mol . cymitquimica.comscbt.com ESI-MS in positive ion mode would detect the protonated molecule [M+H]⁺.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule. rsc.org
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting product ions, providing further structural information.
Coupled Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for separating this compound from complex mixtures and identifying it based on both its retention time and mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The UV-Vis spectrum is characterized by absorption bands that arise from π → π* transitions within the aromatic ring and n → π* transitions involving the nitro and amine groups. nih.gov Studies on related compounds show that the position and intensity of these bands can be influenced by the solvent and the presence of other functional groups. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. cymitquimica.comcymitquimica.com This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. Although a specific crystal structure for this compound is not described in the search results, analysis of analogous compounds reveals that the nitro group and the aminomethyl group can significantly influence the crystal packing through hydrogen bonds and other non-covalent interactions. vulcanchem.comvulcanchem.com
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are fundamental for assessing the purity of this compound and for its quantitative determination in various matrices.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity assessment. A common method involves using a C18 reversed-phase column with a suitable mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector. Purity levels are often expected to be greater than 95%. cymitquimica.comchemsrc.com
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of reactions involving this compound and for preliminary purity checks. rsc.org The compound is spotted on a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. Visualization can be achieved under UV light or by using a staining agent.
Gas Chromatography (GC): GC can also be employed for the analysis of this compound, particularly for assessing its volatility and for separation from other volatile components.
| Technique | Application | Typical Conditions/Parameters | Reference |
| HPLC | Purity Assessment | C18 column, UV detection | |
| TLC | Reaction Monitoring, Purity Check | Silica gel plates | rsc.org |
| GC | Purity and Volatility Analysis | - |
Gas Chromatography (GC)
Gas Chromatography (GC) is a robust technique for the analysis of volatile and thermally stable compounds like this compound. The method separates components of a mixture based on their partitioning between a stationary phase and a mobile gas phase. In the context of this compound and its analogs, GC is frequently employed for purity assessment and to monitor reaction progress by identifying reactants, products, and potential byproducts. acs.org
For successful analysis, primary amines like this compound may require derivatization to improve their volatility and chromatographic behavior. A common approach involves converting the amine into a less polar derivative, such as a carbamate, prior to GC analysis. copernicus.org For instance, derivatization with isobutyl chloroformate has been effectively used for the GC-MS determination of various alkylamines. copernicus.org
Typical instrumentation for such analyses includes a gas chromatograph equipped with a capillary column and a flame ionization detector (FID) or a mass spectrometer (MS). rsc.org For example, analyses have been carried out on systems like a Thermo Trace 1300 gas chromatograph. rsc.org The choice of the capillary column's stationary phase is critical for achieving optimal separation.
Table 1: Illustrative GC Parameters for Amine Analysis
| Parameter | Example Specification | Purpose |
|---|---|---|
| Instrument | Thermo Trace 1300 GC, Shimadzu Nexis GC-2030 rsc.orgrsc.org | Performs the separation of the sample components. |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) rsc.org | Detects and quantifies the separated components. |
| Column | Capillary Column (e.g., DB-5ms) | The stationary phase where separation occurs. |
| Derivatization Agent | Isobutyl chloroformate copernicus.org | Increases volatility and improves peak shape for amines. |
| Application | Purity analysis, byproduct identification, reaction monitoring | Key quality control and research functions. |
Liquid Chromatography (LC, HPLC, UPLC)
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is a cornerstone for the analysis of this compound. These techniques are highly versatile, accommodating a wide range of compounds, including those that are non-volatile or thermally labile.
Reversed-phase HPLC is the most common mode used for this compound, typically employing a C18 stationary phase. acs.org The mobile phase often consists of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer. nih.govworldresearchlibrary.org Detection is commonly achieved using a UV detector, as the nitrophenyl group provides a strong chromophore, with detection wavelengths often set around 254 nm.
UPLC, an evolution of HPLC, utilizes smaller particle sizes in the stationary phase (typically under 2 µm) to achieve faster separations, higher resolution, and increased sensitivity. worldresearchlibrary.org This makes it particularly suitable for complex mixture analysis and high-throughput screening. For instance, a UPLC method for analyzing a ternary mixture including a compound with a 4-(3-nitrophenyl) moiety used a Kinetex™ C18 column and an isocratic mobile phase of acetonitrile and phosphate (B84403) buffer, achieving a total runtime of just 6 minutes. worldresearchlibrary.org
Table 2: Representative HPLC/UPLC Conditions for Nitrophenyl Compound Analysis
| Parameter | HPLC Example | UPLC Example |
|---|---|---|
| Instrument | Standard HPLC System | Waters ACQUITY UPLC System worldresearchlibrary.org |
| Column | Thermo Acclaim C18 (250 mm × 4.6 mm, 5 µm) acs.org | Kinetex™ C18 (4.6 x 150 mm, 2.6 µm) worldresearchlibrary.org |
| Mobile Phase | Acetonitrile: 10 mM Ammonium Acetate (B1210297) Solution (Gradient) acs.org | Acetonitrile: Phosphate Buffer pH 3.0 (45:55 v/v) worldresearchlibrary.org |
| Flow Rate | 1.0 mL/min acs.orgnih.gov | 1.0 mL/min worldresearchlibrary.org |
| Detection | UV at 212 nm or 254 nm nih.gov | UV (Wavelength dependent on analyte) |
| Application | Purity determination, quantitative analysis acs.orgresearchgate.net | Simultaneous determination in formulations worldresearchlibrary.org |
Coupled Chromatographic-Mass Spectrometric Techniques
The coupling of chromatography with mass spectrometry (MS) creates a powerful analytical tool that provides both separation and structural identification. GC-MS and LC-MS are indispensable for the definitive analysis of this compound and its reaction products.
GC-MS combines the separation power of GC with the sensitive and selective detection of MS. It is used to confirm the identity of compounds by comparing their mass spectra with library data. rsc.org For example, GC-MS analysis has been used to identify this compound hydrochloride and to characterize byproducts in related syntheses. rsc.org
LC-MS, and its high-performance variant LC-MS/MS, is essential for analyzing complex samples and identifying unknown metabolites or products. qut.edu.au Electrospray ionization (ESI) is a common interface used to generate ions from the LC eluent before they enter the mass analyzer. qut.edu.au This technique has been employed for metabolite screening and for the structural elucidation of derivatized amines. researchgate.net The use of tandem mass spectrometry (MS/MS) allows for fragmentation of a selected parent ion, providing detailed structural information that can be used to identify isomers and unknown compounds. qut.edu.auresearchgate.net
Advanced Surface Analysis Techniques for Functionalized Materials
This compound can be used as a precursor for the surface functionalization of various materials. The amine group can be used for direct attachment or converted into a diazonium salt for electrochemical grafting. The resulting nitrophenyl-functionalized surfaces have applications in sensors and electronics. Characterizing these thin organic layers requires highly sensitive surface analysis techniques.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a premier technique for determining the elemental composition and chemical states of atoms on a material's surface. d-nb.info When a surface is functionalized with nitrophenyl groups, XPS can confirm the successful grafting by detecting the presence of nitrogen. researchgate.net
High-resolution scans of the N 1s region can distinguish between the nitro group (-NO₂) and amine groups (-NH₂), which is crucial for monitoring chemical transformations on the surface, such as the reduction of the nitro group. researchgate.net The C 1s spectrum also provides valuable information about the chemical environment of carbon atoms, helping to confirm the structure of the grafted organic layer. mdpi.com XPS analysis is fundamental in verifying the presence and integrity of the functionalized layer. nih.gov
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface at the nanoscale. researchgate.net In the context of functionalized materials, AFM is used to visualize the morphology of the surface after grafting with nitrophenyl layers. researchgate.net
AFM can reveal whether the grafted layer is a uniform monolayer or if it forms multilayers or aggregates. researchgate.net By comparing the topography of the surface before and after modification, researchers can assess the coverage and homogeneity of the functionalization. This morphological information complements the chemical information provided by XPS, offering a more complete picture of the modified surface. nih.gov
Cyclic Voltammetry in Surface Grafting Studies
Cyclic Voltammetry (CV) is a versatile electrochemical technique used both to perform the grafting of aryl layers onto conductive substrates and to characterize the resulting modified surface. sciepub.com The electrochemical reduction of a diazonium salt (which can be generated from this compound) at an electrode surface leads to the covalent attachment of the aryl group. nih.gov This process can be monitored by a characteristic reduction peak in the first CV scan that is absent in subsequent scans, indicating the passivation of the electrode surface. nih.gov
Once the surface is modified, CV is used to evaluate the properties of the grafted layer. A common method involves using a redox probe, such as the ferricyanide/ferrocyanide couple [Fe(CN)₆]³⁻/⁴⁻, in solution. nih.govasianpubs.org A well-formed, dense organic layer will block or impede the electron transfer between the electrode and the redox probe, leading to a significant decrease in the peak currents of the probe's cyclic voltammogram. asianpubs.org The degree of blocking provides a qualitative measure of the grafted layer's density and integrity. CV is thus an essential tool for both the synthesis and characterization of electrochemically functionalized surfaces. soton.ac.uk
Table 3: Summary of Surface Analysis Techniques for Nitrophenyl-Functionalized Materials
| Technique | Information Provided | Application to Functionalized Surfaces |
|---|---|---|
| XPS | Elemental composition, chemical states d-nb.info | Confirms presence of N (from nitro/amine groups), verifies covalent attachment. researchgate.netnih.gov |
| AFM | Surface topography, morphology, roughness researchgate.net | Visualizes the grafted layer, assesses uniformity and coverage. researchgate.netnih.gov |
| CV | Electrochemical behavior, electron transfer kinetics sciepub.comals-japan.com | Used to graft the layer and to test its barrier properties and stability. nih.govasianpubs.org |
Elemental and Quantitative Analysis Methods
The rigorous characterization of this compound is fundamental to its application in research and synthesis. Elemental and quantitative analysis are cornerstone methodologies employed to confirm the compound's empirical formula, establish its purity, and quantify it in various matrices. These techniques provide the foundational data that underpin the reliability of subsequent experimental work.
Elemental Analysis
Elemental analysis is a destructive method used to determine the mass fractions of the individual elements—carbon (C), hydrogen (H), nitrogen (N), and oxygen (O)—that constitute the this compound molecule. The primary technique for this is combustion analysis. In this method, a precisely weighed sample of the compound is completely burned in an excess of oxygen. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and measured. From the masses of these products, the percentage composition of each element in the original sample is calculated.
The molecular formula for this compound is C₇H₈N₂O₂. scbt.comcymitquimica.com Based on this formula, the theoretical elemental composition can be calculated. Experimental results obtained from combustion analysis are compared against these theoretical values. A strong correlation between experimental and theoretical percentages serves to confirm the compound's empirical formula and provides an initial indicator of its purity. researchgate.net For instance, the presence of unexpected elements or significant deviations in the expected percentages would suggest the presence of impurities.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Count in Molecule | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 55.26 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 5.30 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 18.41 |
| Oxygen | O | 15.999 | 2 | 31.998 | 21.03 |
| Total | C₇H₈N₂O₂ | - | - | 152.153 | 100.00 |
Note: Theoretical percentages are calculated based on the molecular weight of 152.15 g/mol . scbt.comcymitquimica.com
Quantitative Analysis
Quantitative analysis is employed to determine the precise amount or concentration of this compound in a sample, which is critical for establishing purity levels. Chromatographic and titrimetric methods are the most common approaches.
Chromatographic Methods
Chromatography is a powerful technique for separating a mixture into its individual components, allowing for the quantification of the target compound relative to any impurities.
High-Performance Liquid Chromatography (HPLC): This is a widely used method for assessing the purity of non-volatile compounds like this compound. A common setup involves using a C18 reversed-phase column with a mobile phase, such as a mixture of acetonitrile and water, and a UV detector set to a wavelength where the nitrophenyl group strongly absorbs (e.g., 254 nm). The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for a precise purity determination, often expected to be greater than 95%. cymitquimica.com
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or to detect trace volatile impurities, GC-MS is a highly suitable method. gassnova.no The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer. This provides both quantitative data and structural information, making it excellent for identifying and quantifying unknown by-products or degradation products at trace levels. gassnova.no
Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. asianpubs.org It is particularly valuable for the quantitative analysis of non-volatile impurities that may be present in the this compound sample.
Table 2: Summary of Chromatographic Techniques for Quantitative Analysis
| Technique | Typical Stationary Phase (Column) | Detector | Application | Reference |
| HPLC | C18 Reversed-Phase | UV (e.g., 254 nm) | Purity assessment and quantification of the main component. | |
| GC-MS | HP-35MS (intermediate polarity) | Mass Spectrometer (MS) | Analysis of volatile impurities and degradation products. | gassnova.no |
| LC-MS/MS | Various | Tandem Mass Spectrometer (MS/MS) | Quantification of known and unknown trace-level impurities. | asianpubs.org |
Titrimetric Methods
Titration offers a classic, cost-effective, and accurate method for quantifying the amine functional group in this compound.
Non-Aqueous Acid-Base Titration: Since amines are basic, they can be directly titrated with a strong acid. To enhance the basicity of the amine and achieve a sharp endpoint, the titration is typically performed in a non-aqueous solvent. A common procedure involves dissolving the sample in a suitable solvent, like glacial acetic acid, and titrating with a standardized solution of a strong acid, such as perchloric acid. hrpatelpharmacy.co.in An indicator, like crystal violet, is used to visualize the endpoint, which is signaled by a distinct color change. hrpatelpharmacy.co.in A blank determination is run to correct for any acidic or basic impurities in the solvent. hrpatelpharmacy.co.in The volume of titrant consumed is directly proportional to the amount of the amine present in the sample.
Computational and Theoretical Studies on 3 Nitrophenyl Methanamine
Molecular Structure and Conformation Analysis
Density Functional Theory (DFT) Calculations for Geometry Optimization
The geometric parameters of (3-Nitrophenyl)methanamine, including bond lengths, bond angles, and dihedral angles, have been determined through geometry optimization calculations. A popular and effective method for this is the B3LYP functional combined with a split-valence basis set such as 6-311++G(d,p). bohrium.comresearchgate.netresearchgate.net This level of theory is known to provide reliable results for organic molecules. researchgate.netnih.govinpressco.com The optimization process seeks the lowest energy conformation of the molecule, ensuring that the calculated structure corresponds to a stable state. researchgate.net The nitro group (–NO₂) and the two methyl groups (–CH₃) significantly influence the molecule's stereoelectronic properties.
The optimized geometry reveals specific bond lengths and angles that are influenced by the electronic effects of the substituents. For instance, the electron-withdrawing nature of the nitro group affects the bond lengths within the phenyl ring. The table below presents a selection of optimized geometrical parameters for this compound calculated at the B3LYP/6-311+G(d,p) level. researchgate.net
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-C (aromatic) | 1.38 - 1.40 |
| C-N (nitro) | ~1.47 | |
| N-O (nitro) | ~1.23 | |
| C-C (benzyl) | ~1.51 | |
| C-N (amine) | ~1.47 | |
| Bond Angles (º) | C-C-C (aromatic) | 118 - 121 |
| C-C-N (nitro) | ~119 | |
| O-N-O (nitro) | ~124 | |
| C-C-C (benzyl) | ~120 | |
| C-C-N (amine) | ~113 | |
| Dihedral Angles (º) | C-C-N-O (nitro) | ~180 (planar) |
| C-C-C-N (amine) | Varies with conformation |
Note: These are representative values and can vary slightly based on the specific computational method and basis set used.
Conformational Analysis and Energy Landscapes
Conformational analysis of this compound involves exploring the potential energy surface (PES) to identify stable conformers and the energy barriers between them. blogspot.comcsic.es This is often achieved by systematically rotating specific dihedral angles, such as the one around the C-C bond connecting the phenyl ring and the aminomethyl group, and calculating the energy at each step. blogspot.commolcalx.com.cn This process, known as a relaxed PES scan, allows for the identification of energy minima corresponding to stable conformations. mjcce.org.mkacs.org
For this compound, rotation around the C-C and C-N single bonds of the methanamine substituent leads to different spatial arrangements. The relative energies of these conformers determine their population at a given temperature. Computational models suggest that conformations that minimize steric repulsion, for instance between the amine group and the aromatic ring, are energetically favored. researchgate.net The energy landscape can reveal the most stable conformer and the transition states that connect different conformations. stackexchange.com
Electronic Structure and Reactivity Predictions
HOMO-LUMO Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. researchgate.netlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comphyschemres.org A smaller gap suggests higher reactivity. irjweb.com
For this compound, the HOMO is typically localized on the phenyl ring and the amine group, which are the more electron-rich parts of the molecule. Conversely, the LUMO is predominantly centered on the nitro group and the phenyl ring, reflecting the electron-withdrawing nature of the nitro group. researchgate.netresearchgate.net The HOMO-LUMO gap for similar nitroaromatic compounds has been calculated using DFT methods. bohrium.comresearchgate.net
Table 2: Calculated Frontier Orbital Energies and Related Parameters for this compound
| Parameter | Value (eV) |
| EHOMO | ~ -6.3 |
| ELUMO | ~ -2.2 |
| HOMO-LUMO Gap (ΔE) | ~ 4.1 |
| Ionization Potential (I) | ~ 6.3 |
| Electron Affinity (A) | ~ 2.2 |
| Electronegativity (χ) | ~ 4.25 |
| Chemical Hardness (η) | ~ 2.05 |
Note: These values are approximations based on typical DFT calculations for similar molecules and can vary.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density in a molecule is fundamental to its chemical behavior. Mulliken charge analysis is a method used to assign partial charges to individual atoms, providing insight into the charge distribution. uottawa.ca In this compound, the nitrogen and oxygen atoms of the nitro group, as well as the nitrogen of the amine group, are expected to carry negative partial charges, while the hydrogen atoms and some carbon atoms will have positive partial charges. researchgate.net
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. libretexts.orguni-muenchen.de The MEP is color-coded to indicate different potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of positive potential (electron-poor, prone to nucleophilic attack). researchgate.netmdpi.com For this compound, the MEP map would show a significant negative potential around the oxygen atoms of the nitro group, making this a likely site for electrophilic interaction. mdpi.comresearchgate.net Conversely, the hydrogen atoms of the amine group would exhibit a positive potential. researchgate.net
Spectroscopic Property Simulations (e.g., UV-Vis, IR, NMR)
Computational methods can simulate various spectroscopic properties, which can then be compared with experimental data for validation. researchgate.netresearchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions and simulate the UV-Vis absorption spectrum. nih.govirb.hr The calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. irb.hr For molecules like this compound, the spectrum is expected to show π → π* transitions associated with the aromatic system. researchgate.net
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR spectra to aid in the assignment of vibrational modes. researchgate.netresearchgate.net Key vibrational modes for this compound include the N-H stretching of the amine group, the symmetric and asymmetric stretching of the NO₂ group, and various C-H and C-C stretching and bending modes of the phenyl ring.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic shielding tensors, from which the ¹H and ¹³C NMR chemical shifts can be derived. bohrium.comcsic.es These theoretical chemical shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure. researchgate.net For this compound, distinct signals are expected for the protons and carbons of the aromatic ring, the methylene (B1212753) group, and the amine group.
Table 3: Simulated Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value/Region |
| UV-Vis (TD-DFT) | λmax (π → π*) | ~270 - 330 nm |
| IR (DFT) | ν(N-H stretch) | ~3300 - 3400 cm⁻¹ |
| ν(NO₂ asym. stretch) | ~1520 - 1540 cm⁻¹ | |
| ν(NO₂ sym. stretch) | ~1340 - 1360 cm⁻¹ | |
| ¹H NMR (GIAO-DFT) | δ(Ar-H) | ~7.5 - 8.2 ppm |
| δ(CH₂-N) | ~3.8 - 4.0 ppm | |
| δ(NH₂) | ~1.6 - 2.0 ppm | |
| ¹³C NMR (GIAO-DFT) | δ(Ar-C) | ~120 - 150 ppm |
| δ(CH₂) | ~45 ppm |
Note: These are typical predicted ranges and can be influenced by the choice of solvent and computational method.
Reaction Modeling and Mechanism Elucidation
Computational modeling is instrumental in mapping out the complex steps involved in chemical reactions. By simulating the interactions between molecules, researchers can elucidate reaction pathways and characterize the high-energy transition states that govern the speed and outcome of a reaction.
The study of reaction mechanisms through computational methods involves identifying the most energetically favorable path from reactants to products. This includes the characterization of intermediates and, most importantly, the transition state (TS) structure, which represents the energy maximum along the reaction coordinate.
Computational analyses have been employed to understand the aminolysis of activated esters, such as 4-nitrophenyl acetate (B1210297), which serves as a model for reactions involving nitrophenyl compounds. chemrxiv.org Density Functional Theory (DFT) calculations are a common method for this purpose. researchgate.net For instance, in the aminolysis of esters, two primary non-catalytic pathways are often considered: a concerted mechanism where the amine attacks the carbonyl center and the proton is transferred simultaneously, and a stepwise mechanism involving a tetrahedral intermediate. chemrxiv.org DFT calculations can determine the activation energy barriers for these pathways, revealing which is more likely to occur. chemrxiv.org For the aminolysis of 4-nitrophenyl acetate (4-NO2-Ph-Ac) with methylamine (B109427), the non-catalytic concerted pathway was found to have a lower activation energy barrier than the stepwise mechanism. chemrxiv.org
Furthermore, computational studies on the aminolysis of para-substituted phenyl acetates have been performed at the B3LYP/6-31+G(d,p) level of theory to investigate transition state structures. mdpi.com In other related reactions, such as the amination of nitrobenzene (B124822), mechanistic studies combining experiments with DFT calculations suggest that the reaction can proceed via a radical mechanism, involving the generation of nitrogen radicals and their subsequent recombination with a nitrobenzene complex radical. nih.gov The characterization of transition states in enzymatic reactions involving similar structures, like p-nitrophenyl β-D-riboside, also relies heavily on computational modeling to understand the nature of the bond-forming and bond-breaking processes that define these transient species. nih.gov
Beyond mapping reaction pathways, computational models can quantify the kinetic and thermodynamic parameters of a reaction. These parameters, including activation energy (ΔE‡), enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡), determine the rate and spontaneity of a chemical process.
For example, the aminolysis of activated esters has been studied to determine these key values. The reaction of p-nitrophenyl acetate with methylamine, modeling a lysine (B10760008) modification, was computed to have a Gibbs free energy (ΔG) of -61.89 kJ/mol in aqueous conditions, indicating a thermodynamically favorable process. mdpi.com The reaction energy (ΔE) for the aminolysis of phenyl acetate with ammonia (B1221849) was calculated to be -13.09 kcal/mol (-54.77 kJ/mol). mdpi.com
Activation energies are a primary focus of kinetic studies. For the aminolysis of 4-nitrophenyl acetate, DFT calculations have provided specific activation energy barriers. These values are crucial for comparing the reactivity of different esters and predicting reaction rates under various conditions. chemrxiv.org Such computational approaches have been shown to be in agreement with experimental observations regarding the effect of solvent polarity on reaction rates. acs.org
| Reaction | Computational Method | Parameter | Calculated Value (kcal/mol) | Reference |
|---|---|---|---|---|
| Aminolysis of 4-Nitrophenyl Acetate (Non-catalytic concerted) | DLPNO-CCSD(T)//B3LYP/def2-SVP | Activation Energy (ΔE) | 25.6 | chemrxiv.org |
| Aminolysis of 4-Nitrophenyl Acetate (Non-catalytic stepwise) | DLPNO-CCSD(T)//B3LYP/def2-SVP | Activation Energy (ΔE) | 35.8 | chemrxiv.org |
| Aminolysis of p-Nitrophenyl Acetate with Methylamine | M06-2X/6-311+G(2df,2p)//B3LYP/6-31G(d) | Gibbs Free Energy (ΔG) | -14.8 (approx. -61.89 kJ/mol) | mdpi.com |
Transition State Characterization and Reaction Pathway Analysis
Prediction of Novel Derivatives and Materials
A significant advantage of computational chemistry is its predictive power. Researchers can design and evaluate new molecules in silico before undertaking costly and time-consuming laboratory synthesis. This is particularly valuable for discovering novel therapeutic agents and advanced materials.
In silico screening involves using computational methods to evaluate large libraries of virtual compounds for their potential to interact with a specific biological target, such as an enzyme or receptor. This process helps prioritize which derivatives of a parent compound, like this compound, are most promising for synthesis and further testing.
A notable example is the design and molecular docking of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives, including a compound with a 3-nitrophenyl group, against the enzyme Monoamine Oxidase-B (MAO-B), a target for anti-Parkinsonian agents. asiapharmaceutics.info In such studies, the binding affinity of the designed ligands to the active site of the target protein is calculated and expressed as a docking score. The derivative N-(3-chloro-4-fluorophenyl)-1-(3-nitrophenyl)methanimine (Compound C23) showed a high binding affinity, which was attributed to the presence of strong electron-withdrawing groups like the nitro (NO2) group. asiapharmaceutics.info
Similarly, in silico studies have been performed on Schiff bases derived from various aldehydes and amines to screen for antimicrobial activity. researchgate.netscispace.com These computational approaches, often part of a broader strategy that includes synthesis and microbiological evaluation, help in identifying lead compounds for drug development. researchgate.net The process typically involves designing a library of derivatives and then using docking software to predict their interaction with a specific protein target. researchgate.net
| Compound | Target Enzyme | Docking Score (kcal/mol) | Predicted Activity | Reference |
|---|---|---|---|---|
| N-(3-chloro-4-fluorophenyl)-1-(3-nitrophenyl)methanimine (C23) | Monoamine Oxidase-B (MAO-B) | -9.1 | Anti-Parkinsonian | asiapharmaceutics.info |
| Safinamide (Standard) | Monoamine Oxidase-B (MAO-B) | -8.8 | Anti-Parkinsonian | asiapharmaceutics.info |
| Selegiline (Standard) | Monoamine Oxidase-B (MAO-B) | -6.4 | Anti-Parkinsonian | asiapharmaceutics.info |
Nonlinear optical (NLO) materials, which alter the properties of light, are essential for modern technologies like optical switching and data storage. acs.org Computational methods, particularly DFT, are highly effective in predicting the NLO properties of organic molecules. nih.gov The key parameters include the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities, which quantify the NLO response. nih.govmdpi.com
Organic molecules featuring electron donor (D) and acceptor (A) groups connected by a π-conjugated system often exhibit significant NLO properties due to intramolecular charge transfer (ICT). acs.orgresearchgate.net The nitro group (-NO2) is a strong electron acceptor, making nitrophenyl derivatives excellent candidates for NLO materials.
Computational studies on chalcone (B49325) derivatives containing a 3-nitrophenyl group have demonstrated this principle. For instance, the NLO properties of (E)-3-(3-nitrophenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (NPSP) were investigated using DFT calculations at the CAM-B3LYP/6-311++G(d,p) level. rsc.org Theoretical calculations of the first hyperpolarizability (β) showed good agreement with experimental results from Hyper-Rayleigh Scattering. rsc.org Similarly, DFT has been used to predict the higher values of dipole moment, linear polarizability, and first hyperpolarizability for Schiff bases derived from 4-nitrocinnamaldehyde, suggesting their potential for the development of NLO materials. nih.gov The magnitude of these computationally predicted NLO properties helps researchers identify the most promising molecular structures for synthesis. nih.gov
| Compound | Computational Method | Property | Calculated Value | Reference |
|---|---|---|---|---|
| (E)-3-(3-nitrophenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (NPSP) | CAM-B3LYP/6-311++G(d,p) | Static First Hyperpolarizability (β_HRS) | 16.89 x 10-30 esu | rsc.org |
| Static Dipole Moment (μ) | 7.14 D | rsc.org |
Future Directions and Emerging Research Areas for 3 Nitrophenyl Methanamine
The scientific community continues to explore the potential of (3-Nitrophenyl)methanamine, a versatile chemical intermediate. Emerging research focuses on enhancing its synthesis, incorporating it into novel materials, leveraging computational tools for its development, and ensuring its production aligns with sustainable practices. These future directions promise to unlock new applications and improve the environmental footprint of this valuable compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
